molecular formula C9H8INO3 B13501322 3-Acetamido-4-iodobenzoic acid

3-Acetamido-4-iodobenzoic acid

Cat. No.: B13501322
M. Wt: 305.07 g/mol
InChI Key: ZLDLCDYHCSZLIT-UHFFFAOYSA-N
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Description

3-Acetamido-4-iodobenzoic acid (CAS: 1539-06-6) is a halogenated benzoic acid derivative featuring an acetamido group at the 3-position and an iodine atom at the 4-position of the aromatic ring. The iodine atom, in particular, may enhance stability in cross-coupling reactions or serve as a heavy atom for crystallography studies.

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

3-acetamido-4-iodobenzoic acid

InChI

InChI=1S/C9H8INO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

ZLDLCDYHCSZLIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-4-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-acetamidobenzoic acid. This process typically uses iodine and an oxidizing agent such as nitric acid or a mixture of iodine and potassium iodide in the presence of an acid catalyst . The reaction conditions often require heating and stirring to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Iodination: Iodine and oxidizing agents (e.g., nitric acid).

    Substitution: Organometallic reagents (e.g., Grignard reagents).

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Quinones and other oxidized derivatives.

    Esterification Products: Esters of this compound.

Scientific Research Applications

3-Acetamido-4-iodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamido-4-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the acetamido and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with varying halogen substituents on the benzoic acid scaffold exhibit distinct physicochemical and reactivity profiles:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
3-Acetamido-4-iodobenzoic acid 1539-06-6 Acetamido (3), Iodo (4) C₉H₈INO₃ High molecular weight (333.12 g/mol); potential for radiopharmaceutical labeling
4-Acetamido-3-bromoacetophenone 75135-49-6 Acetamido (4), Bromo (3) C₉H₈BrNO₂ Bromine’s lower electronegativity vs. iodine may reduce oxidative stability
4-Acetamido-3-chlorobenzenesulfonyl chloride 90071-24-0 Acetamido (4), Chloro (3), Sulfonyl chloride C₈H₇ClNO₃S Sulfonyl chloride group enables nucleophilic substitution; used in polymer synthesis

Key Findings :

  • Iodine vs.
  • Reactivity : Iodo-substituted compounds are more reactive in Ullmann or Suzuki-Miyaura cross-coupling reactions than bromo or chloro analogs due to weaker C–I bonds .
Functional Group Variants
2.2.1. Ester Derivatives

Ethyl 4-acetamido-3-iodobenzoate (CAS: 494799-27-8) replaces the carboxylic acid group with an ethyl ester. This modification increases lipophilicity (logP ≈ 2.5 vs. 1.2 for the acid) and may enhance blood-brain barrier penetration in drug design .

2.2.2. Azido Derivatives

4-Azido-3-iodobenzoic acid (CAS: 1216380-53-8) substitutes the acetamido group with an azide. The azido group enables click chemistry (e.g., Cu-catalyzed cycloaddition), making it valuable for bioconjugation or polymer functionalization .

Multi-Iodinated Analog

3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid (CAS: 19719-00-7) contains three iodine atoms and additional formylamino/acetylamino groups. Its high iodine content (≈65% by mass) suggests utility as an X-ray contrast agent, though steric hindrance may limit solubility compared to mono-iodinated analogs .

Hydroxy/Amino-Substituted Analogs

4-Acetamido-3-amino-5-hydroxybenzoic acid (CAS: N/A) features amino and hydroxy groups. These polar substituents increase hydrogen-bonding capacity (H-bond donors: 4 vs.

Q & A

Basic Research Questions

Q. How is 3-Acetamido-4-iodobenzoic acid synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves iodination of 3-acetamidobenzoic acid using iodine monochloride (ICl) in a controlled acidic medium. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C), infrared spectroscopy (IR) to verify functional groups (e.g., carbonyl at ~1680 cm⁻¹), and high-performance liquid chromatography (HPLC) for purity assessment. Melting points (mp) should align with literature values for analogous iodoaromatics (e.g., 4-iodobenzoic acid: mp 270–273°C) . Safety protocols, including fume hood use and waste segregation, are critical due to iodine’s volatility .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer : Researchers must wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact. Work should occur in ventilated areas to avoid inhalation of particulate matter. Waste must be stored separately in labeled containers and disposed via certified hazardous waste services to mitigate environmental contamination. Stability tests under varying temperatures (e.g., 4°C vs. ambient) are recommended to establish safe storage protocols .

Q. Which spectroscopic techniques are most effective for quantifying functional groups in this compound?

  • Methodological Answer : IR spectroscopy identifies acetamido (N–H stretch ~3300 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) groups. Quantitative ¹H NMR integrates proton signals (e.g., aromatic protons at δ 7.5–8.5 ppm) against internal standards. Mass spectrometry (MS) confirms molecular weight (MW) and fragmentation patterns, with iodine’s isotopic signature (m/z 127) aiding structural validation .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) contribute to understanding the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model electron density distributions, revealing charge transfer effects at the iodine-substituted aromatic ring. HOMO-LUMO gaps predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with nitro or trifluoromethyl analogs (e.g., 4-acetamido-3-nitrobenzoic acid) highlight iodine’s electron-withdrawing impact .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects or tautomerism. Cross-validation using X-ray crystallography resolves structural ambiguities. Statistical tools (e.g., principal component analysis) can cluster data from multiple batches, while literature comparisons (e.g., ADMET studies on SARS-CoV-2 inhibitors) contextualize anomalies .

Q. What methodological approaches are used to study the reactivity of the iodobenzene moiety in cross-coupling reactions?

  • Methodological Answer : Palladium-catalyzed couplings (e.g., Sonogashira, Heck) require optimization of catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., DMF). Kinetic studies monitor iodine displacement via GC-MS, while computational docking predicts steric effects at the reaction site .

Q. How can molecular docking studies be applied to investigate the bioactivity of this compound derivatives?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) simulates ligand-protein interactions, targeting enzymes like SARS-CoV-2 main protease (PDB ID 6LU7). Binding affinity (ΔG) and ADMET profiles (e.g., hepatotoxicity predictions) prioritize derivatives for in vitro validation .

Data Interpretation and Reporting Guidelines

Q. How should researchers present raw data and uncertainties in studies involving this compound?

  • Methodological Answer : Raw data (e.g., NMR spectra, HPLC chromatograms) should be archived in appendices, with processed data (e.g., melting point ranges, yield percentages) summarized in tables. Uncertainties (e.g., ±0.5°C in mp measurements) must be statistically analyzed (e.g., standard deviation across triplicate trials) and contextualized against instrument error margins .

Q. What strategies ensure rigorous hypothesis testing for structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., replacing iodine with bromine) and correlation with bioassay results (e.g., IC₅₀ values). Multivariate regression identifies key descriptors (e.g., logP, polar surface area). Peer-reviewed frameworks (e.g., McNeill’s scientific explanation principles) strengthen argumentation by linking claims to empirical evidence .

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